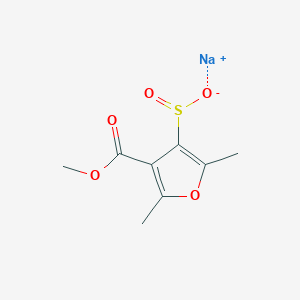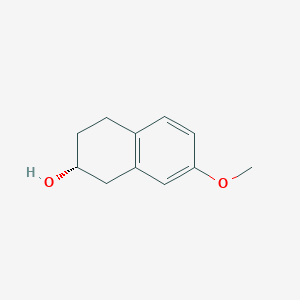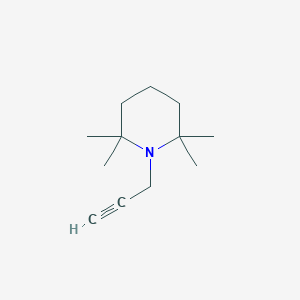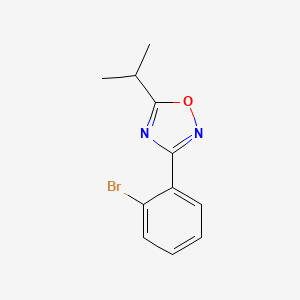![molecular formula C21H25N3O7 B13186518 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a hydroxypropanoic acid moiety, which is a three-carbon chain with a hydroxyl group and a carboxylic acid group.
Méthodes De Préparation
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups to protect the amino groups during the synthesis. The synthesis may start with the protection of the amino group on the pyridine ring using Boc anhydride, followed by the protection of the amino group on the propanoic acid using Cbz chloride. The protected intermediates are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed using acidic or hydrogenolytic conditions to yield the final product .
Analyse Des Réactions Chimiques
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl protecting groups can be substituted with other protecting groups or functional groups using appropriate reagents and conditions.
Coupling Reactions: The amino groups can participate in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Applications De Recherche Scientifique
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug design.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid depends on its specific applicationThe benzyloxycarbonyl and tert-butoxycarbonyl groups can be removed under specific conditions to reveal the active amino groups, which can then participate in further chemical reactions or interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid include:
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: A simpler compound with a similar benzyloxycarbonyl-protected amino group but without the pyridine ring and tert-butoxycarbonyl group.
2-{[(tert-Butoxy)carbonyl]amino}propanoic acid: Another simpler compound with a tert-butoxycarbonyl-protected amino group but without the pyridine ring and benzyloxycarbonyl group.
N-Boc-L-phenylalanine: A compound with a tert-butoxycarbonyl-protected amino group and a phenylalanine moiety instead of the pyridine ring.
These similar compounds highlight the unique combination of functional groups and protecting groups in this compound, which makes it a valuable intermediate in organic synthesis and research.
Propriétés
Formule moléculaire |
C21H25N3O7 |
|---|---|
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
3-hydroxy-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H25N3O7/c1-21(2,3)31-20(29)23-15-10-9-14(11-22-15)17(25)16(18(26)27)24-19(28)30-12-13-7-5-4-6-8-13/h4-11,16-17,25H,12H2,1-3H3,(H,24,28)(H,26,27)(H,22,23,29) |
Clé InChI |
UXECZYKXLKEWCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)



amine](/img/structure/B13186479.png)



amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
